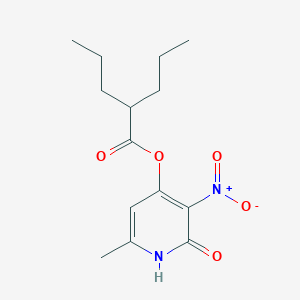![molecular formula C26H26ClN5O2 B2601931 7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040650-11-0](/img/structure/B2601931.png)
7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[4,3-c]pyridin-3(5H)-one ring, and a phenyl ring . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions . For example, 1-p-chlorobenzyl-piperazine can be condensed with 2-chloro-5-oxo-6-carbethoxy-8-ethyl-5,8-dihydro-pyrido- (2,3-d)pyrimidine to yield a related compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions with acids and bases, while the phenyl ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a piperazine ring might confer basicity, while the presence of a phenyl ring might increase hydrophobicity .Aplicaciones Científicas De Investigación
G Protein-Biased Dopaminergics Discovery
One study explored the synthesis and pharmacological characterization of compounds with a pyrazolo[1,5-a]pyridine substructure, leading to the discovery of high-affinity dopamine receptor partial agonists. These compounds exhibit a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential as novel therapeutics for psychiatric disorders. The study demonstrated the antipsychotic activity of a representative compound in vivo, highlighting the structural and functional selectivity relationships at dopamine D2 receptors (Möller et al., 2017).
Synthesis and Receptor Binding Assays
Another research effort focused on the synthesis of pyrazolo[1,5-α]pyridine derivatives and their evaluation through in vitro receptor binding assays. The study identified compounds with significant affinity for dopamine D4 receptors, suggesting potential applications as dopamine receptor ligands. This research sheds light on the molecular design strategies for targeting specific dopamine receptors (Guca, 2014).
Glycine Transporter 1 Inhibitor Identification
Research into central nervous system disorders led to the identification of a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound demonstrated favorable pharmacokinetics, potent GlyT1 inhibitory activity, and elicited an increase in cerebrospinal fluid glycine concentration in rats, suggesting its utility in treating disorders related to glycine dysregulation (Yamamoto et al., 2016).
Molecular Docking and Screening for Antimicrobial Activity
A study involving the synthesis of novel pyridine and fused pyridine derivatives, followed by in silico molecular docking screenings, revealed moderate to good binding energies with target proteins. These compounds exhibited antimicrobial and antioxidant activities, demonstrating the potential for developing new therapeutic agents based on pyridine derivatives (Flefel et al., 2018).
Mycobacterium tuberculosis GyrB Inhibitors
The design and synthesis of thiazole-aminopiperidine hybrid analogues resulted in compounds showing in vitro and in vivo activity against Mycobacterium tuberculosis. These findings underscore the potential of such compounds in developing new antituberculosis treatments (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
7-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-2-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-14-12-30(13-15-31)16-19-8-10-20(27)11-9-19/h3-11,17-18H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQCWCUXJPJFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2601855.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2601856.png)
![Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2601859.png)
![(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2601860.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride](/img/structure/B2601861.png)


![Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate](/img/structure/B2601864.png)



![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)